

An In-depth Technical Guide to the Chemical Properties of Nitroso-PSAP

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Compound of Interest

Compound Name: Nitroso-PSAP

Cat. No.: B1598662

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Introduction

Nitroso-PSAP, chemically known as 2-Nitroso-5-(N-n-propyl-N-(3-sulfopropyl)amino)phenol, is a highly sensitive and water-soluble chromogenic reagent. It is particularly valued in analytical chemistry and clinical diagnostics for its ability to form intensely colored complexes with metal ions, most notably with ferrous iron (Fe^{2+}). This property makes it an excellent tool for the spectrophotometric determination of iron in various biological and environmental samples. This guide provides a comprehensive overview of the chemical properties of **Nitroso-PSAP**, its synthesis (to the extent publicly available), reactivity, and detailed protocols for its application in iron assays.

Chemical and Physical Properties

Nitroso-PSAP is a yellow to yellowish-brown powder with a defined set of physicochemical properties that are crucial for its application as an analytical reagent.^{[1][2][3]} These properties are summarized in the table below for easy reference.

Property	Value	Reference
Chemical Name	2-Nitroso-5-(N-n-propyl-N-(3-sulfopropyl)amino)phenol	[1][3]
CAS Number	80459-15-0	[1][2][3]
Molecular Formula	C ₁₂ H ₁₈ N ₂ O ₅ S	[1][2][3]
Molecular Weight	302.35 g/mol	[1][2][3]
Appearance	Yellow or yellowish-brown powder	[1][2][3]
Purity	> 97%	[1][2][3]
Solubility	Soluble in water, forming a clear, reddish-orange solution (0.04% w/v)	[1][2][3]
Melting Point	165-170 °C (decomposes)	[4]
Predicted pKa	1.73 ± 0.50	[4]
Storage	2-8 °C, protected from moisture and light	[1][2][3]
Stability	At least 12 months at 2-8°C	[1][2]

Synthesis of Nitroso-PSAP

A detailed, step-by-step synthesis protocol for **Nitroso-PSAP** is not readily available in publicly accessible scientific literature or patents, suggesting it may be proprietary. However, the synthesis of structurally related sulfonated nitrosophenol derivatives generally involves a multi-step process. A plausible synthetic route can be inferred from general organic chemistry principles and published methods for analogous compounds.

A likely pathway involves the N-alkylation of an aminophenol derivative, followed by sulfonation and finally nitrosation. For instance, the synthesis could potentially start from a substituted aminophenol, which is first reacted with a propyl halide and then with a sulfonating agent. The final step would be the introduction of the nitroso group at the ortho position to the hydroxyl

group. The nitrosation of phenolic compounds is a well-established reaction, often carried out using nitrous acid (generated in situ from sodium nitrite and a mineral acid).

Reactivity and Metal Chelation

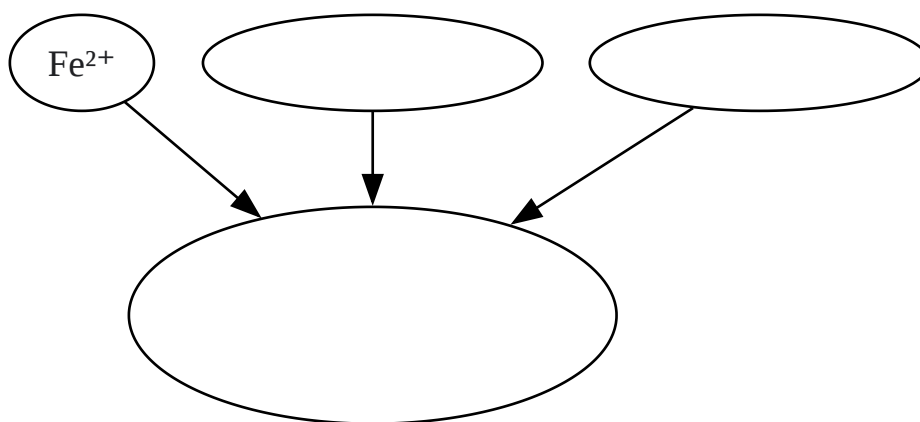
The utility of **Nitroso-PSAP** as a chromogenic reagent stems from its ability to form stable, intensely colored chelate complexes with various divalent and trivalent metal ions. The key functional groups involved in this chelation are the ortho-hydroxyl and nitroso groups on the phenyl ring.

Reaction with Ferrous Iron (Fe^{2+})

Nitroso-PSAP is particularly sensitive and specific for the detection of ferrous iron (Fe^{2+}). In the presence of Fe^{2+} , **Nitroso-PSAP** forms a stable, green-colored complex.[5] This reaction is rapid and forms the basis for a direct colorimetric assay for iron. The reaction can be represented as follows:



The resulting complex exhibits a maximum absorbance (λ_{max}) at approximately 756 nm, with a high molar absorptivity (ϵ) of over 44,000 $\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$. [1][2][3] This high molar absorptivity contributes to the excellent sensitivity of iron detection using this method.



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Reactivity with Other Metal Ions

Besides iron, **Nitroso-PSAP** also forms colored complexes with other transition metal ions, including cobalt (Co^{2+}), nickel (Ni^{2+}), and copper (Cu^{2+}).^[5] The spectral properties of these complexes are distinct from the iron complex, allowing for the potential simultaneous or selective determination of these metals.

Metal Ion	Complex Color	λ_{max} (nm)	Molar Absorptivity (ϵ) ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Reference
Fe^{2+}	Green	756	> 44,000	^[1] ^[2] ^[3]
Co^{2+}	-	490	4.0×10^4	^[5]
Ni^{2+}	-	394	2.6×10^4	^[5]
Cu^{2+}	-	429	2.8×10^4	^[5]

Experimental Protocols

Nitroso-PSAP is widely used in quantitative assays for iron in various biological samples. Below are detailed methodologies for its use in a standard colorimetric assay and a flow injection analysis setup.

Spectrophotometric Determination of Iron in Serum (Microplate Assay)

This protocol describes a direct colorimetric method for the quantitative determination of iron in serum, adapted from commercially available assay kits.

Principle: Iron bound to transferrin is released in a weakly acidic buffer containing a reducing agent, which reduces Fe^{3+} to Fe^{2+} . The resulting Fe^{2+} reacts with **Nitroso-PSAP** to form a colored complex, the absorbance of which is measured at 750-760 nm.

Materials:

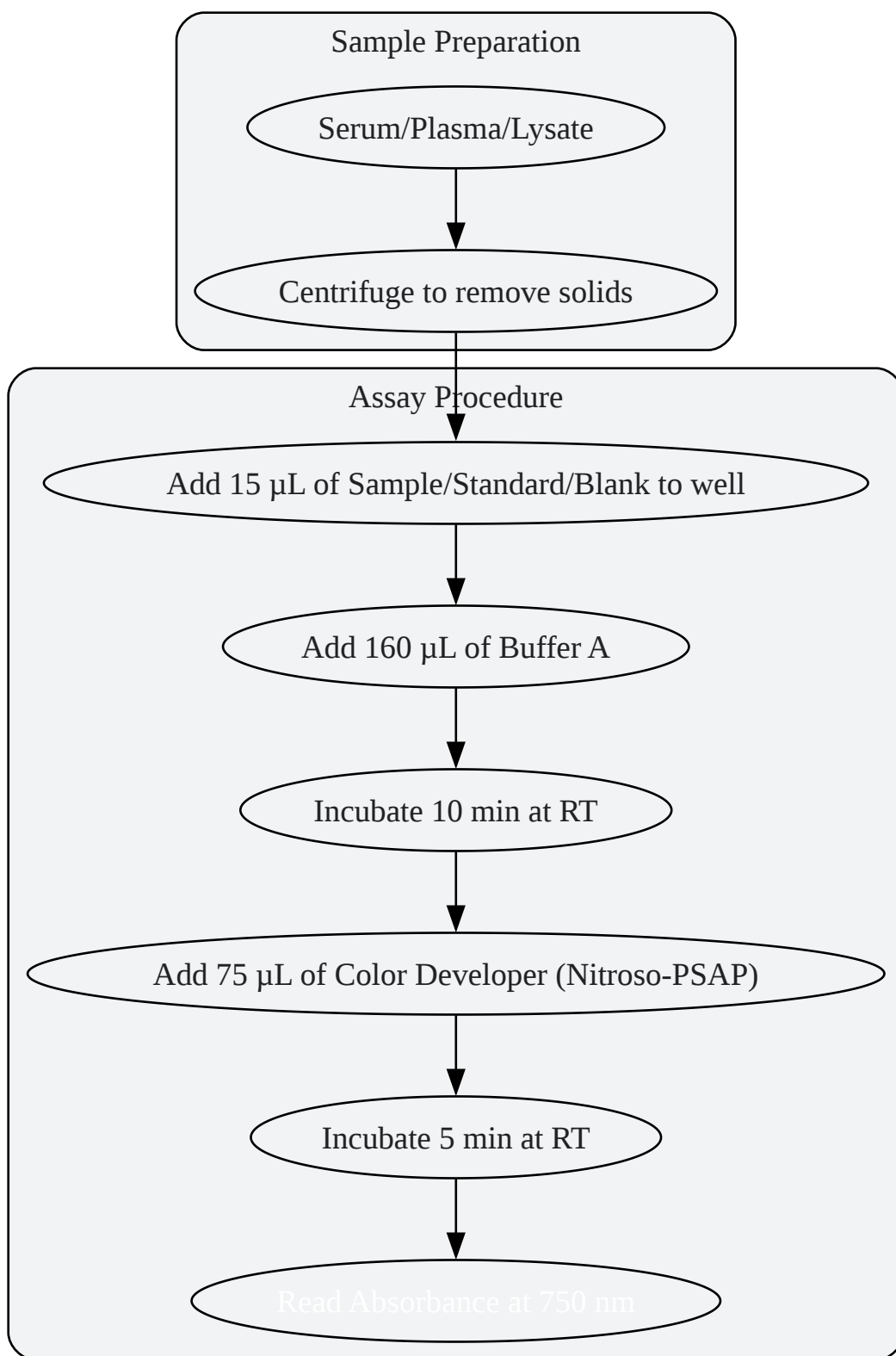
- **Nitroso-PSAP** solution

- Buffer A (weakly acidic buffer with a reducing agent)
- Buffer B (reaction buffer)
- Iron Standard (e.g., 200 µg/dL)
- Microplate reader
- 96-well microplate
- Precision pipettes

Procedure:

- Sample Preparation:
 - Serum or plasma samples should be centrifuged to remove any insoluble material. EDTA-plasma is not suitable as EDTA can interfere with the assay.
 - For tissue extracts or cell lysates, centrifugation is also recommended. The pH of the sample should be adjusted to 2.0-8.0 if necessary.
- Assay Protocol:
 - Add 15 µL of blank (deionized water), iron standard, or sample to individual wells of the 96-well plate.
 - Add 160 µL of Buffer A to each well. Mix gently and incubate for 10 minutes at room temperature. This step releases iron from transferrin and reduces it to the ferrous state.
 - Prepare the Color Developer Solution by mixing Buffer B and the Chromogen (**Nitroso-PSAP**) solution according to the kit instructions.
 - Add 75 µL of the Color Developer Solution to each well. Mix and incubate for 5 minutes at room temperature to allow for color development.
 - Read the absorbance at 750 nm using a microplate reader. An acceptable wavelength range is 730-770 nm.^[1]

- Calculation:
 - Subtract the absorbance of the blank from the absorbance of the standards and samples.
 - Calculate the iron concentration in the samples using the absorbance of the known iron standard.



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Flow Injection Analysis (FIA) for Iron Determination

Nitroso-PSAP is also suitable for use in automated flow injection analysis (FIA) systems, which allow for rapid and high-throughput analysis of iron in water samples.

Principle: A small, precisely defined volume of the sample is injected into a continuously flowing carrier stream. This sample zone then merges with a reagent stream containing **Nitroso-PSAP**. The reaction occurs as the mixture travels through a reaction coil, and the absorbance of the colored complex is measured in a flow-through detector.

System Configuration:

- Peristaltic pump
- Injection valve
- Reaction coil
- Flow-through spectrophotometric detector
- Data acquisition system

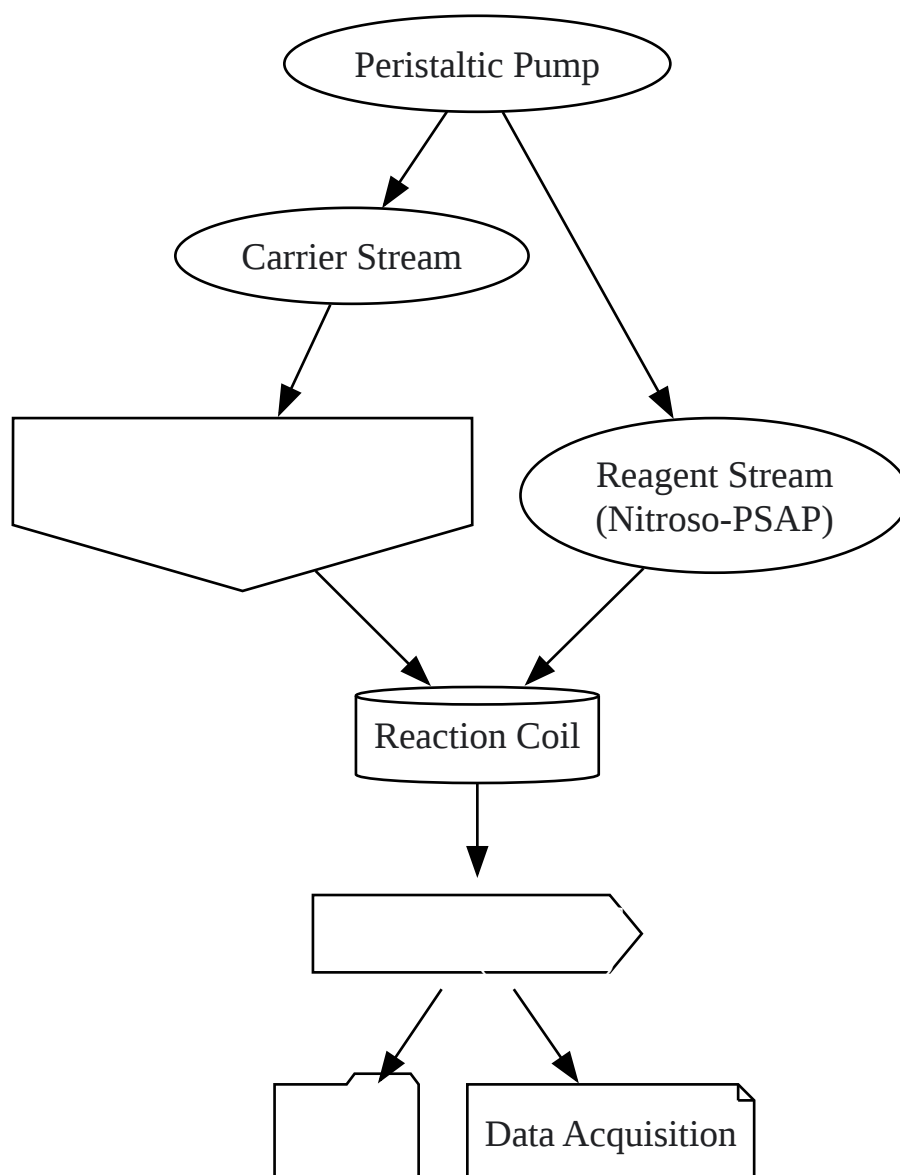
Reagents:

- Carrier stream (e.g., deionized water)
- Reagent stream: **Nitroso-PSAP** solution in a suitable buffer (workable pH range is 5.6-10.1). [\[5\]](#)
- Reducing agent (if determination of total iron is required) may be included in the reagent stream or a separate stream.

Procedure:

- Set up the FIA manifold with the pump, injection valve, reaction coil, and detector.
- Pump the carrier and reagent solutions through the system until a stable baseline is achieved.

- Inject a fixed volume of the iron standard or sample into the carrier stream.
- The sample zone mixes with the reagent stream in the reaction coil, leading to the formation of the Fe^{2+} -**Nitroso-PSAP** complex.
- The absorbance of the complex is measured as it passes through the detector, resulting in a peak.
- The peak height or area is proportional to the iron concentration in the sample.
- A calibration curve is constructed by injecting a series of iron standards of known concentrations.



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Conclusion

Nitroso-PSAP is a robust and highly effective chromogenic reagent for the quantitative determination of iron and other metal ions. Its excellent water solubility, high sensitivity, and the stability of its metal complexes make it a valuable tool in both research and clinical settings. While the specific details of its synthesis are not widely published, its application in spectrophotometric and flow injection analysis methods is well-documented and provides a reliable means for accurate metal ion quantification. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals looking to employ **Nitroso-PSAP** in their analytical workflows.

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